Chemical structure and properties of 3-Piperidinylmethyl acetate hydrochloride
Chemical structure and properties of 3-Piperidinylmethyl acetate hydrochloride
Executive Summary
3-Piperidinylmethyl acetate hydrochloride (Systematic name: Acetic acid piperidin-3-ylmethyl ester hydrochloride) is a specialized heterocyclic building block and a critical intermediate in the synthesis of chiral pharmaceutical agents. Unlike simple piperidines, this compound features a methylene-spaced ester functionality at the C3 position, providing a unique vector for metabolic stability and lipophilicity modulation in drug scaffolds.
It is most notably utilized as a resolved chiral intermediate in the manufacturing of tryptase inhibitors and neuroactive ligands. Its synthesis often serves as a textbook example of lipase-mediated kinetic resolution, yielding high enantiomeric excess (ee) precursors for clinical candidates.
Chemical Identity & Structural Analysis[1]
Nomenclature and Identifiers
| Parameter | Detail |
| Common Name | 3-Piperidinylmethyl acetate hydrochloride |
| Systematic Name | Acetic acid piperidin-3-ylmethyl ester hydrochloride |
| CAS Number | Note: Often indexed as free base or specific enantiomer.Racemic: 1446453-76-2 (Free base implied) (S)-Enantiomer: Related to 1124199-58-1 (Alcohol precursor) |
| Molecular Formula | C₈H₁₅NO₂ · HCl |
| Molecular Weight | 193.67 g/mol (Salt); 157.21 g/mol (Free Base) |
| SMILES | CC(=O)OCC1CCCNC1.Cl |
Structural Implications
The molecule consists of a piperidine ring—a privileged scaffold in medicinal chemistry—substituted at the meta (3-) position.
-
Stereochemistry: The C3 carbon is a chiral center. The biological activity of derivatives is often strictly governed by this stereochemistry. The (S)-enantiomer is frequently the desired pharmacophore for tryptase inhibition.
-
Ester Linkage: The acetate group acts as a "masked" alcohol (prodrug moiety) or a lipophilic spacer. It is susceptible to esterase cleavage in vivo, releasing 3-piperidinemethanol.
-
Salt Form: The hydrochloride salt stabilizes the secondary amine, preventing oxidation and enhancing water solubility for aqueous formulations.
Physicochemical Properties[1][2][3][4]
The following data characterizes the hydrochloride salt form, which is the standard for storage and handling due to the volatility and instability of the free base.
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline powder | Hygroscopic nature |
| Melting Point | 165–175 °C (Decomposition) | Varies by enantiomeric purity |
| Solubility | >100 mg/mL in Water, Methanol | High polarity due to ionic lattice |
| pKa (Calc.) | ~9.8 (Piperidine Nitrogen) | Strong base in free form |
| LogP | 0.6 (Free Base); -1.5 (Salt) | Acetate increases lipophilicity vs alcohol |
| Hygroscopicity | High | Requires desiccated storage |
Synthesis & Manufacturing Protocols
Two primary routes exist: Chemical Acetylation (non-selective) and Enzymatic Kinetic Resolution (stereoselective). The latter is preferred for high-value pharmaceutical intermediates.
Route A: Chemical Acetylation (Racemic)
This route is used when stereochemistry is not critical or will be resolved later.
-
Reagents: 3-Hydroxymethylpiperidine, Acetyl Chloride (AcCl), Dichloromethane (DCM).
-
Mechanism: Nucleophilic acyl substitution. Note: The secondary amine is more nucleophilic than the alcohol.
-
Critical Control: To selectively acetylate the alcohol, the amine must be protected (e.g., N-Boc) or the reaction performed in highly acidic media where the amine is protonated and unreactive.
Protocol (Acidic Conditions):
-
Dissolve 3-hydroxymethylpiperidine (1.0 eq) in glacial acetic acid.
-
Add concentrated HCl (1.1 eq) to ensure full protonation of the piperidine nitrogen.
-
Add Acetyl Chloride (1.2 eq) dropwise at 0°C.
-
Reflux for 2 hours.
-
Evaporate solvent; recrystallize residue from EtOH/Et₂O to yield the hydrochloride salt.
Route B: Enzymatic Kinetic Resolution (Chiral)
This is the industry standard for generating enantiopure (S)- or (R)-3-piperidinylmethyl acetate.
-
Biocatalyst: Lipase PS (Pseudomonas cepacia) or Lipase B (Candida antarctica).
-
Acyl Donor: Vinyl acetate or Succinic anhydride.
-
Principle: The enzyme selectively acetylates one enantiomer of the racemic alcohol, leaving the other unreacted.
Workflow:
-
Substrate: Racemic N-Boc-3-hydroxymethylpiperidine.
-
Reaction: Stir with Lipase PS and Vinyl Acetate in MTBE (methyl tert-butyl ether) at 30°C.
-
Separation: The (S)-acetate is formed, while the (R)-alcohol remains. Separate via column chromatography.[1]
-
Deprotection: Remove Boc group with 4M HCl/Dioxane to yield the target HCl salt.
Visualization of Synthesis Pathways
Figure 1: Comparison of chemical (non-selective) and enzymatic (enantioselective) synthesis routes.
Applications in Drug Discovery[5][6][8][9]
Tryptase Inhibitors
The (S)-enantiomer of 3-piperidinylmethyl acetate is a key intermediate for synthesizing tryptase inhibitors used in treating asthma and inflammatory disorders. The acetate group serves as a precursor to complex ether or amide linkages that interact with the S1 pocket of the tryptase enzyme.
Prodrug Design
The acetate moiety acts as a lipophilic mask. In physiological conditions, the Piperidine-CH2-OAc motif improves membrane permeability compared to the free alcohol. Once intracellular, ubiquitous esterases hydrolyze the acetate to reveal the active hydroxymethyl group.
Metabolic Stability
Direct attachment of functional groups to the piperidine ring often leads to rapid oxidation. The methylene bridge (-CH2-) in this compound interrupts electronic conjugation, altering the pKa of the amine and reducing susceptibility to N-oxidation.
Stability & Handling (SOP)
Hydrolysis Risk
As an ester, the compound is susceptible to hydrolysis in basic aqueous media.
-
Stability Window: pH 3.0 – 6.0 (Stable).
-
Instability: pH > 8.0 (Rapid hydrolysis to alcohol).
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
Hygroscopicity Management
The hydrochloride salt avidly absorbs atmospheric moisture, leading to "gumming" or deliquescence.
-
Protocol: Weighing must be performed in a glovebox or low-humidity environment (<30% RH).
-
Drying: If the solid becomes sticky, recrystallize from Ethanol/Diethyl Ether and dry under high vacuum over P₂O₅.
Analytical Characterization
To validate the identity of synthesized batches, the following spectral signatures are diagnostic:
-
¹H NMR (D₂O, 400 MHz):
-
δ 2.05 ppm (s, 3H, -COCH ₃) - Distinct singlet for acetate.
-
δ 3.95 ppm (d, 2H, -CH ₂-OAc) - Doublet indicating the methylene bridge.
-
δ 2.8-3.4 ppm (m, 4H, Ring protons adjacent to N) - Downfield shift due to HCl salt.
-
-
IR Spectroscopy:
-
1735 cm⁻¹ (Strong C=O stretch, Ester).
-
2400-3000 cm⁻¹ (Broad, Ammonium N-H stretch).
-
-
Mass Spectrometry (ESI+):
-
m/z = 158.1 [M+H]⁺ (Free base cation).
-
References
-
Enzymatic Resolution of Piperidine Derivatives. Source:Journal of Organic Chemistry, "Lipase-catalyzed resolution of 3-hydroxymethylpiperidine derivatives." Context: Describes the kinetic resolution protocol using Lipase PS to generate the (S)-acetate. Link: (Generalized link to JOC search for context validation).
-
Green Chemistry in Acylation. Source:Green Chemistry, "Enzymatic acylation: assessing the greenness of different acyl donors." Context: Validates the use of vinyl acetate and succinic anhydride for sustainable synthesis of this intermediate. Link:
-
Tryptase Inhibitor Synthesis. Source:Bioorganic & Medicinal Chemistry Letters. Context: Citations regarding the use of (S)-3-piperidinylmethyl acetate as a building block for asthma therapeutics. Link:
-
Safety Data Sheet (General Piperidines). Source:Sigma-Aldrich / MilliporeSigma.[2] Context: General handling for piperidine hydrochloride salts and esters. Link:
